Dimethoxy-etomidate
Description
Contextualization within the Etomidate (B1671615) Analog Class
Etomidate is a well-established intravenous anesthetic agent known for its rapid onset of action and hemodynamic stability. researchgate.netnih.gov However, its clinical use is significantly limited by its potent suppression of adrenocortical function, primarily through the inhibition of the enzyme 11β-hydroxylase, which is crucial for cortisol synthesis. researchgate.netd-nb.info This side effect has spurred the development of a class of etomidate analogs with modified pharmacological properties.
The central goal in creating these analogs has been to dissociate the desirable anesthetic and undesirable adrenocortical-suppressing activities of etomidate. researchgate.netnih.gov This has led to two main strategic approaches in medicinal chemistry: a pharmacodynamic strategy and a pharmacokinetic one. nih.gov The pharmacodynamic approach aims to alter the molecule's structure to reduce its affinity for 11β-hydroxylase while preserving its action on GABA-A receptors, the target for its sedative-hypnotic effects. nih.gov Conversely, the pharmacokinetic strategy focuses on designing "soft" analogs that are rapidly metabolized to inactive forms, thus minimizing the duration of adrenocortical suppression. nih.gov
Dimethoxy-etomidate, along with other analogs like isopropoxy-etomidate and naphthalene-etomidate, falls under a class of phenyl-ring substituted etomidate analogs. d-nb.inforesearcher.life These compounds have been specifically designed to largely eliminate GABA-A receptor modulatory activity while retaining potent 11β-hydroxylase inhibitory effects. d-nb.info
Rationale for Research on Uncoupling Pharmacological Activities
The primary motivation for uncoupling the hypnotic and adrenocortical-suppressing effects of etomidate lies in the potential to create safer and more targeted therapeutic agents. researchgate.net The sedative properties of etomidate, mediated by its action on GABA-A receptors, are beneficial for anesthesia but are a significant drawback when the goal is to inhibit steroidogenesis for conditions like Cushing's syndrome. nih.govd-nb.info Cushing's syndrome is an endocrine disorder characterized by excessive production of adrenocortical steroids. d-nb.inforesearcher.life
By developing compounds like this compound that are potent inhibitors of steroid synthesis but lack significant sedative-hypnotic activity, researchers aim to provide a treatment option for Cushing's syndrome that can be used without the need for intensive care monitoring associated with sedation. nih.govresearchgate.net This separation of activities offers proof-of-concept for designing etomidate analogs tailored for specific clinical needs, thereby improving the therapeutic index and reducing side effects. nih.gov
Historical Development and Discovery within Research Programs
The development of this compound is a direct result of systematic research programs aimed at refining the pharmacological profile of etomidate. Etomidate itself was serendipitously discovered to have hypnotic effects during its initial development as an antifungal agent by Janssen Pharmaceuticals in the 1960s. nih.govnih.gov Its ability to inhibit fungal steroid biosynthesis was later found to translate to potent inhibition of human adrenocortical steroid synthesis. nih.gov
The significant clinical drawback of adrenocortical suppression, which was linked to increased mortality in critically ill patients receiving prolonged etomidate infusions, became a major focus of research. nih.gov This led to dedicated efforts to synthesize and screen novel etomidate analogs. researchgate.net The research that identified this compound involved defining the sedative-hypnotic and steroidogenesis-inhibiting actions of a series of phenyl-ring substituted etomidate analogs. d-nb.info These studies demonstrated that this compound, while being a potent inhibitor of 11β-hydroxylase, had negligible effects on GABA-A receptors, thus being essentially devoid of sedative-hypnotic actions. nih.govd-nb.info
Detailed Research Findings
Research on this compound has provided key insights into its distinct pharmacological actions compared to its parent compound, etomidate.
Comparative Hypnotic Potency: In studies using Sprague-Dawley rats, the potency of this compound for inducing a loss of righting reflexes (a model for sedation/hypnosis) was found to be two orders of magnitude lower than that of etomidate. nih.gov The median effective dose (ED50) for producing loss of righting reflexes for this compound was 72 ± 13 mg/kg, a significant reduction in hypnotic potency compared to etomidate. nih.gov Furthermore, even at high doses, the duration of this effect was much shorter for this compound. nih.gov
| Compound | Hypnotic Effect (Loss of Righting Reflexes) |
| Etomidate | All rats receiving boluses or infusions exhibited loss of righting reflexes. d-nb.inforesearcher.life |
| This compound | No rats that received an etomidate analog had loss of righting reflexes. d-nb.inforesearcher.life |
| Isopropoxy-etomidate | No rats that received an etomidate analog had loss of righting reflexes. d-nb.info |
| Naphthalene-etomidate | No rats that received an etomidate analog had loss of righting reflexes. d-nb.info |
| Naphthalene (2)-etomidate | No rats that received an etomidate analog had loss of righting reflexes. d-nb.info |
Adrenocortical Steroid Synthesis Suppression: this compound has been shown to be a potent inhibitor of adrenocortical steroid synthesis, primarily by targeting 11β-hydroxylase. nih.gov In studies, it effectively suppressed plasma concentrations of corticosterone (B1669441) and aldosterone (B195564). d-nb.info
At a dose of 0.3 mg/kg intravenously, this compound significantly reduced ACTH-stimulated plasma corticosterone concentrations, whereas etomidate had no significant effect at this dose. nih.gov At a higher dose of 3 mg/kg, both compounds produced a comparable and profound reduction in corticosterone levels. nih.gov Infusion studies also confirmed that this compound significantly reduces plasma corticosterone and aldosterone concentrations. d-nb.info
| Compound | Reduction in Plasma Corticosterone | Reduction in Plasma Aldosterone |
| Etomidate | 92% d-nb.inforesearcher.life | 96% d-nb.inforesearcher.life |
| This compound | 84% d-nb.info | 94% d-nb.info |
| Isopropoxy-etomidate | 86% d-nb.info | 76% d-nb.info |
| Naphthalene-etomidate | 80% d-nb.info | 68% d-nb.info |
| Naphthalene (2)-etomidate | 82% d-nb.info | 71% d-nb.info |
Receptor Binding and Modulation: The differential effects of this compound and etomidate are rooted in their interactions with their respective protein targets. This compound minimally enhances GABA-evoked currents at GABA-A receptors, even at high concentrations, which explains its lack of sedative-hypnotic activity. nih.gov
In contrast, binding studies using rat adrenocortical membranes revealed that this compound inhibits the binding of [3H]etomidate in a biphasic manner, suggesting multiple binding sites or conformations. nih.govnih.gov It displayed high-affinity binding with an IC50 value of 8.2 nM and a lower-affinity interaction with an IC50 of 3970 nM. nih.govnih.gov Etomidate, on the other hand, showed monophasic inhibition with an IC50 of 22 nM. nih.govnih.gov
| Compound | [3H]etomidate Binding Inhibition (IC50) |
| Etomidate | 22 nM (monophasic) nih.govnih.gov |
| This compound | 8.2 nM and 3970 nM (biphasic) nih.govnih.gov |
Properties
Molecular Formula |
C16H20N2O4 |
|---|---|
Molecular Weight |
304.35 |
IUPAC Name |
Ethyl (R)-1-(1-(3,5-dimethoxy)phenylethyl)-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C16H20N2O4/c1-5-22-16(19)15-9-17-10-18(15)11(2)12-6-13(20-3)8-14(7-12)21-4/h6-11H,5H2,1-4H3/t11-/m1/s1 |
InChI Key |
JETTTZITBCWAQX-LLVKDONJSA-N |
SMILES |
O=C(C1=CN=CN1[C@@H](C2=CC(OC)=CC(OC)=C2)C)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dimethoxy-etomidate; Dimethoxy etomidate; Dimethoxyetomidate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Strategies for the Preparation of Dimethoxy-etomidate
The synthesis of this compound, while not extensively detailed in publicly available literature, can be inferred from established methods for the synthesis of etomidate (B1671615) and its other phenyl-ring substituted analogs. researchgate.netnih.govgoogle.com The core structure consists of a chiral 1-(3,5-dimethoxyphenyl)ethyl group attached to the N-1 position of an ethyl imidazole-5-carboxylate ring system.
A primary strategy for the synthesis of such compounds involves the coupling of a pre-formed chiral amine with a suitable imidazole (B134444) derivative. This approach ensures the correct stereochemistry at the chiral center, which is crucial for biological activity. A likely synthetic route would involve the following key steps:
Synthesis of the Chiral Amine: The synthesis would begin with the preparation of (R)-1-(3,5-dimethoxyphenyl)ethan-1-amine. This can be achieved through various stereoselective methods, such as the resolution of a racemic mixture of 1-(3,5-dimethoxyphenyl)ethan-1-amine or through asymmetric synthesis.
Synthesis of the Imidazole Moiety: The ethyl imidazole-5-carboxylate component is a common building block in the synthesis of etomidate analogs.
Coupling Reaction: The crucial step is the N-alkylation of the imidazole ring with the chiral amine. A well-established method for achieving this transformation with high stereochemical retention is the Mitsunobu reaction . acs.org This reaction allows for the stereoselective coupling of a secondary alcohol (which can be derived from the corresponding amine) with the imidazole nitrogen under mild conditions, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP). acs.org
An alternative approach could involve a nucleophilic substitution reaction where a derivative of (R)-1-(3,5-dimethoxyphenyl)ethanol, such as a tosylate or a halide, is reacted with the sodium salt of ethyl imidazole-5-carboxylate.
The table below summarizes the key reactants for the proposed primary synthetic strategy.
| Reactant | Structure | Role |
| (R)-1-(3,5-dimethoxyphenyl)ethanol | ![]() | Chiral starting material providing the substituted phenyl-ethyl moiety. |
| Ethyl imidazole-5-carboxylate | ![]() | The heterocyclic core of the molecule. |
| Diethyl azodicarboxylate (DEAD) | ![]() | Reagent for the Mitsunobu reaction. |
| Triphenylphosphine (TPP) | ![]() | Reagent for the Mitsunobu reaction. |
Exploration of Synthetic Routes for Analog Library Generation
The development of this compound as a non-hypnotic steroidogenesis inhibitor provides a "proof of concept" for designing etomidate analogs with specific pharmacological profiles. nih.gov The generation of an analog library based on the this compound scaffold is a logical step to further explore the structure-activity relationships (SAR) and optimize its properties. The synthetic strategies employed would focus on systematically modifying different parts of the molecule.
Key areas for modification to generate an analog library include:
The Ester Group: The ethyl ester of this compound can be readily modified. By using different alcohols during the final esterification step of the imidazole moiety synthesis, or through transesterification of this compound itself, a variety of alkyl, aryl, or functionalized esters can be prepared. This allows for the exploration of how the ester's size, electronics, and metabolic stability influence the compound's activity and pharmacokinetic properties. nih.gov
The Phenyl Ring Substituents: The dimethoxy substitution pattern on the phenyl ring is a key feature of this compound. nih.gov A library of analogs could be generated by varying the number, position, and nature of these substituents. For example, different alkoxy groups, halogens, or small alkyl groups could be introduced. This would require starting with differently substituted phenyl-ethanols in the initial steps of the synthesis.
The Imidazole Ring: While less common for this specific class of analogs, modifications to the imidazole ring itself, such as the introduction of substituents at the C-2 or C-4 positions, could also be explored. google.com
The table below outlines potential modifications for an analog library.
| Area of Modification | Example Modifications | Rationale |
| Ester Group | Methyl, Propyl, Isopropyl, Cyclopropylmethyl | Investigate influence on potency and metabolic stability. |
| Phenyl Ring | Different alkoxy groups (e.g., diethoxy, isopropoxy), Halogens (e.g., F, Cl), Alkyl groups | Modulate lipophilicity and binding interactions. |
| Imidazole Ring | Substitution at C-2 or C-4 | Explore the role of the heterocyclic core in activity. |
Stereochemical Considerations in this compound Synthesis
The stereochemistry at the chiral carbon connecting the phenyl ring to the imidazole nitrogen is a critical determinant of the biological activity of etomidate and its analogs. nih.gov For etomidate, the (R)-enantiomer is significantly more potent as a hypnotic agent than the (S)-enantiomer. nih.gov this compound is specifically the (R)-enantiomer, indicating that this stereochemical configuration is essential for its potent inhibitory effect on steroidogenesis. medkoo.com
Therefore, any synthetic strategy for this compound must be stereoselective to produce the desired (R)-enantiomer in high purity. This can be achieved in several ways:
Use of a Chiral Pool Starting Material: The synthesis can start from a commercially available, enantiomerically pure starting material, such as (R)-1-phenylethanol or a derivative. This is a common and efficient approach.
Chiral Resolution: A racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer. For example, the resolution of a racemic carboxylic acid precursor with a chiral amine is a standard method. researchgate.net
Asymmetric Synthesis: The chiral center can be introduced using a stereoselective reaction. This could involve an asymmetric reduction of a ketone precursor to the corresponding chiral alcohol or an asymmetric amination reaction.
The stereoselective coupling of the chiral (R)-1-(3,5-dimethoxyphenyl)ethyl moiety with the imidazole ring is paramount. As mentioned, the Mitsunobu reaction is known to proceed with inversion of configuration at the chiral center of the alcohol. acs.org Therefore, to obtain the (R)-enantiomer of this compound, the synthesis would need to start with an (S)-alcohol if a Mitsunobu reaction is employed for the key coupling step. Alternatively, if a method that proceeds with retention of configuration is used, the (R)-alcohol would be the required starting material. The precise choice of reaction will dictate the required stereochemistry of the precursor.
Molecular Mechanisms of Action and Target Interaction Research
Enzymatic Inhibition Studies of 11β-Hydroxylase
Similar to etomidate (B1671615), dimethoxy-etomidate is a potent inhibitor of adrenocortical steroid synthesis, primarily through its interaction with 11β-hydroxylase. nih.govnih.govresearchgate.net This enzyme is a critical component of the steroid biosynthesis pathway, responsible for converting 11-deoxycortisol to cortisol. nih.govopenanesthesia.orgwikidoc.org The inhibitory action of etomidate and its analogs is attributed to the interaction of the compound's basic nitrogen atom within its imidazole (B134444) ring with the heme iron group at the active site of the cytochrome P450 enzyme. nih.govresearchgate.net Studies indicate that 11β-hydroxylase is the most sensitive target for this compound in this pathway. nih.gov At higher concentrations, a less potent inhibitory effect on 21-hydroxylase has also been observed, leading to a reduction in 11-deoxycorticosterone synthesis. nih.gov
Kinetic studies reveal that this compound potently inhibits 11β-hydroxylase in a dose-dependent manner. nih.govresearchgate.net Research using [³H]etomidate displacement assays on rat adrenocortical membranes demonstrated a biphasic pattern of inhibition for this compound. This suggests the presence of two distinct binding sites with significantly different affinities for the compound. nih.govresearchgate.net One site exhibits a high affinity with a half-maximal inhibitory concentration (IC₅₀) of 8.2 nM, which is comparable to that of etomidate. nih.gov The second site shows a much lower affinity, with an IC₅₀ of 3970 nM. nih.govresearchgate.net In contrast, etomidate displays a monophasic inhibition curve with an IC₅₀ of 22 nM, indicating it interacts with a single binding site or two sites with very similar affinities. nih.govresearchgate.net
Table 1: Inhibition of [³H]etomidate Binding to Rat Adrenocortical Membranes
| Compound | Inhibition Pattern | IC₅₀ (nM) |
| This compound | Biphasic | 8.2 (High-affinity site) |
| 3970 (Low-affinity site) | ||
| Etomidate | Monophasic | 22 |
Data sourced from studies on rat adrenocortical homogenates. nih.govresearchgate.net
Competitive binding studies confirm the inhibitory role of this compound at 11β-hydroxylase. The displacement of radiolabeled etomidate from adrenal homogenates by this compound indicates competition for the same or overlapping binding sites. nih.gov The biphasic nature of this displacement, with one high-affinity and one low-affinity site, is a distinguishing feature compared to etomidate's monophasic binding. nih.gov It is noted that these two sites, which bind [³H]etomidate in roughly equal proportions, are thought to be overlapping and located within the active site of 11β-hydroxylase. nih.gov The potent suppression of ACTH-stimulated plasma corticosterone (B1669441) and aldosterone (B195564) concentrations in rats further substantiates its effective inhibition of the enzyme's activity on its endogenous substrates. d-nb.info
The structural basis for the interaction between etomidate analogs and 11β-hydroxylase centers on the imidazole ring. nih.gov A high-affinity interaction occurs between the basic nitrogen atom of the imidazole ring and the heme iron group within the enzyme's active site. nih.govresearchgate.net For this compound, displacement studies suggest it interacts with two nonidentical sites, which may be located within the 11β-hydroxylase active site. nih.gov While detailed crystallographic data for the this compound-enzyme complex is not available, the potent inhibitory activity implies that the crucial interaction between the imidazole nitrogen and the heme iron is preserved. The presence of the two methoxy (B1213986) groups on the phenyl ring appears to modulate the binding affinity, resulting in the observed biphasic inhibition pattern, but does not eliminate the primary inhibitory mechanism. nih.gov
Competitive Binding Studies with Endogenous Substrates
Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Modulation Research
A significant divergence in the pharmacological profile of this compound from its parent compound is its minimal activity at the GABA-A receptor. nih.govnih.gov The GABA-A receptor, a ligand-gated ion channel, is the primary molecular target for the sedative-hypnotic effects of etomidate. nih.govnih.gov Etomidate potentiates GABA-mediated chloride currents, leading to neuronal hyperpolarization and central nervous system depression. openanesthesia.orgpnas.org In stark contrast, this compound is largely devoid of this positive allosteric modulatory activity. nih.govnih.gov
Electrophysiological studies using oocyte-expressed α₁β₃γ₂ₗ GABA-A receptors have quantitatively demonstrated the weak effect of this compound. nih.gov In these assays, this compound was found to be the least potent and least efficacious modulator among the etomidate analogs tested. nih.gov It minimally enhanced GABA-evoked currents, even at near-saturating aqueous concentrations. nih.govnih.gov Specifically, this compound exhibited a half-maximal effective concentration (EC₅₀) of 210 μM and produced a maximal current that was only 11% of that evoked by a maximally activating GABA concentration. nih.gov This is substantially lower than etomidate, which has an EC₅₀ of 1.5 μM and a maximal current of 104% under similar conditions. nih.gov This lack of significant GABA-A receptor modulation accounts for its nonhypnotic nature. nih.govnih.gov
Table 2: Potentiation of EC₅ GABA-Evoked Currents in α₁β₃γ₂ₗ GABA-A Receptors
| Compound | EC₅₀ (μM) | Maximal Current (% of 1 mM GABA) |
| This compound | 210 | 11% |
| Etomidate | 1.5 | 104% |
Data sourced from electrophysiological recordings in Xenopus oocytes. nih.gov
Comparative Analysis of Modulatory Efficacy and Potency
The primary molecular target for the anesthetic effects of etomidate is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system. Etomidate enhances the function of these receptors, leading to sedation and hypnosis. Research on this compound reveals a dramatically different profile in its interaction with GABA-A receptors.
Electrophysiological studies on oocyte-expressed α1β3γ2L GABA-A receptors have provided precise measurements of the modulatory efficacy and potency of this compound in comparison to its parent compound, etomidate. Etomidate acts as a potent and efficacious positive allosteric modulator of GABA-A receptors. nih.gov In contrast, this compound is significantly less potent and efficacious at these receptors. nih.gov
One study found that etomidate has a half-maximal effective concentration (EC50) of 1.5 µM for potentiating GABA-evoked currents, with a maximal current enhancement of 104% of that evoked by a saturating concentration of GABA. nih.gov In stark contrast, this compound displayed an EC50 of 210 µM and a maximal current of only 11% of that produced by 1 mM GABA, indicating a substantially lower potency and efficacy. nih.gov Another study reported similar findings, with an EC50 of 1.1 ± 0.2 µM for etomidate and 210 ± 140 µM for this compound. nih.gov The maximal peak current for this compound was only 11% ± 1% of that produced by a maximally activating GABA concentration, while etomidate reached 103% ± 3%. nih.gov
This marked difference in modulatory activity at the GABA-A receptor is a defining characteristic of this compound. The positive modulatory activities of etomidate and its phenyl ring-substituted analogs, including this compound, have been shown to decrease as the volume of the substituent group increases. nih.gov This suggests that the bulky dimethoxy substitution on the phenyl ring sterically hinders the interaction with the GABA-A receptor binding site. nih.gov
| Compound | EC50 (µM) for GABA-A Receptor Modulation | Maximal Current (% of 1mM GABA) |
| Etomidate | 1.5 | 104% |
| This compound | 210 | 11% |
Differential Target Selectivity and Specificity Elucidation
The significant reduction in GABA-A receptor activity of this compound does not extend to all its potential biological targets. In fact, its high affinity for another key enzyme, 11β-hydroxylase, underscores its remarkable target selectivity. This enzyme is a critical component of the adrenal steroidogenesis pathway, responsible for the synthesis of cortisol. Etomidate is a known potent inhibitor of 11β-hydroxylase, an off-target effect that leads to adrenocortical suppression. wikipedia.org
Research demonstrates that this compound retains, and in some aspects exceeds, the potent inhibitory effect of etomidate on 11β-hydroxylase. nih.gov This makes it a powerful tool for studying the dissociation of anesthetic and steroidogenic effects. Studies have shown that this compound potently suppresses adrenocortical steroid synthesis primarily by inhibiting 11β-hydroxylase. nih.gov
The structural basis for this differential selectivity lies in the chemical structure of this compound. The addition of two methoxy groups to the phenyl ring, which dramatically reduces its affinity for the GABA-A receptor, does not diminish its ability to bind to and inhibit 11β-hydroxylase. nih.govnih.gov This suggests that the binding pockets of the GABA-A receptor and 11β-hydroxylase have different structural requirements. The binding of etomidate analogs to the GABA-A receptor is sensitive to the volume of substituents on the phenyl ring, whereas the active site of 11β-hydroxylase appears to accommodate these bulkier groups. nih.gov
This differential target selectivity is the cornerstone of the pharmacological profile of this compound, making it a non-hypnotic analog of etomidate that is a potent inhibitor of steroidogenesis. nih.gov This property has led to its investigation as a potential therapeutic agent for conditions characterized by cortisol overproduction, such as Cushing's syndrome, where the sedative effects of etomidate are undesirable. nih.gov
Structure Activity Relationship Sar Studies of Dimethoxy Etomidate
Conformational Analysis and Molecular Modeling of Dimethoxy-etomidate
The spatial arrangement and conformational flexibility of this compound are crucial determinants of its interaction with biological targets. While specific conformational analysis studies exclusively on this compound are not extensively detailed in publicly available literature, its behavior can be inferred from molecular modeling and docking studies of etomidate (B1671615) and its phenyl-substituted analogs with their target enzymes, particularly 11β-hydroxylase and the GABAA receptor. nih.govbiorxiv.org
Molecular docking studies are computational techniques used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. These models for etomidate analogs are often based on homology models of the target enzymes, like 11β-hydroxylase, given that the precise crystal structure may not always be available. nih.gov For etomidate, high-affinity binding to 11β-hydroxylase is understood to be mediated by a critical coordination bond between the basic nitrogen atom in its imidazole (B134444) ring and the heme iron located at the enzyme's active site. nih.govresearchgate.net
In the case of this compound, the fundamental imidazole core and the ethyl ester group, which are also important for binding, are retained. nih.gov Modeling studies suggest that other key interactions, such as a hydrogen bond between the ester moiety and amino acid residues (like Thr318) and a ring-stacking interaction between the phenyl ring and other residues (like Phe130) in the active site, are also maintained. nih.gov The addition of the two methoxy (B1213986) groups at the 3 and 5 positions of the phenyl ring introduces additional bulk and alters the electronic properties of the ring. Computational analysis using software like Discovery Studio is used to determine the molecular volumes of these analogs, which is a critical parameter in understanding steric hindrance at the binding site. nih.gov Coarse-grained molecular dynamics simulations on etomidate binding to the GABAA receptor help elucidate the dynamic properties and motion of the receptor upon ligand binding, revealing how anesthetics affect the receptor's conformation. biorxiv.org These computational approaches are essential for rationalizing the observed biological activity and guiding the design of new analogs.
Comparative SAR with Parent Etomidate and Other Analogs
The development of this compound is a prime example of successful structure-activity relationship (SAR) exploration, where specific chemical modifications are made to a parent molecule to modulate its biological activity profile.
The primary goal in designing this compound was to eliminate the hypnotic activity mediated by the GABAA receptor while preserving the inhibitory action on 11β-hydroxylase. nih.gov This was achieved by strategically adding bulky substituents to the phenyl ring of the etomidate scaffold.
Studies have shown that appending a bulky substituent group to the phenyl ring of etomidate significantly reduces its positive modulatory activity at the GABAA receptor. nih.gov This effect is progressive with the volume of the substituent group, reflecting decreases in both the potency and efficacy of the analogs at the receptor. nih.gov For instance, this compound displays minimal enhancement of GABA-evoked currents, even at near-saturating concentrations. nih.gov Its potency for modulating GABAA receptor currents is drastically reduced compared to the parent compound, etomidate. nih.gov
The table below summarizes the comparative effects of etomidate and this compound on GABAA receptor modulation.
| Compound | GABAA Receptor Potentiation (EC50, μM) | Maximal Current (% of 1 mM GABA) |
|---|---|---|
| Etomidate | 1.5 | 104% |
| This compound | 210 | 11% |
Data sourced from McGrath et al. (2018) nih.gov
This dramatic decrease in activity at the GABAA receptor is attributed to steric hindrance. It is hypothesized that the binding pocket where the phenyl ring of etomidate lies becomes smaller as the receptor channel isomerizes from a closed to an open state. The presence of the bulky dimethoxy groups on the phenyl ring introduces a repulsive force in this constricted open-state pocket, thereby reducing binding affinity and efficacy. nih.gov
In contrast, the binding to adrenocortical membranes, which contain 11β-hydroxylase, is retained and even enhanced. [3H]etomidate displacement studies revealed that while etomidate binds to a single site with an IC50 of 22 nM, this compound inhibits binding in a biphasic manner, indicating two distinct binding sites with IC50 values of 8.2 nM and 3970 nM. nih.gov The high-affinity site for this compound is even more potent than that of etomidate. nih.gov
While bulky phenyl ring substitutions are detrimental to GABAA receptor activity, they are well-tolerated for the inhibition of 11β-hydroxylase. nih.gov this compound potently suppresses adrenocortical steroid synthesis, with 11β-hydroxylase being its most sensitive target, similar to etomidate. nih.gov This potent inhibition is a key feature that makes it a candidate for treating conditions of cortisol overproduction, such as Cushing's syndrome. nih.govnih.gov
The addition of the dimethoxy groups increases the molecular volume compared to etomidate. However, the active site cavity of 11β-hydroxylase is estimated to be large enough to accommodate this additional bulk without significantly compromising the crucial binding interactions, namely the coordination bond between the imidazole nitrogen and the heme iron. nih.gov At higher concentrations, this compound has also been observed to inhibit 21-hydroxylase, another enzyme in the steroid synthesis pathway. nih.gov
The table below compares the inhibitory concentrations (IC50) for binding to adrenal membranes, a proxy for 11β-hydroxylase affinity.
| Compound | Adrenal Membrane Binding IC50 (nM) |
|---|---|
| Etomidate | 22 (monophasic) |
| This compound | 8.2 (high-affinity site) |
| 3970 (low-affinity site) |
Data sourced from McGrath et al. (2018) nih.gov
This demonstrates that the structural modifications in this compound successfully "designed out" the hypnotic activity while retaining the potent steroidogenesis inhibitory action. nih.gov
Impact of Phenyl Ring Substitution on Receptor Binding
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that attempts to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For etomidate analogs and other CYP11B1 inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been developed to understand the structural requirements for potent inhibition. uni-saarland.deresearchgate.net
These models typically involve aligning a set of molecules and calculating steric and electrostatic fields around them. The resulting data is then correlated with biological activity (e.g., IC50 values) to build a predictive model. researchgate.net While no specific QSAR models focusing exclusively on this compound have been published, studies on broader series of CYP11B1 inhibitors provide valuable insights. For example, 3D-QSAR studies on CYP11B1 inhibitors have highlighted that hydrophobic groups would be favored at certain positions, while hydrogen bond acceptor substituents would be disfavored at others. researchgate.net
A QSAR study on a series of etomidate analogues targeting the GABAA receptor also generated statistically significant models. nih.gov This analysis revealed that potency at the GABAA receptor was not correlated with hydrophobicity but was dependent on multiple specific structural elements, where modification to any single element could alter potency significantly. nih.gov The progressive decrease in GABAA receptor modulatory activity with increasing substituent group volume on the phenyl ring of etomidate analogs is a key finding that aligns with the principles of QSAR. nih.gov A linear relationship has been shown between the logarithm of the half-maximal inhibitory concentration and the substituent group volume, indicating that for every 10 ų increase in volume, the IC50 increases by two- to three-fold. nih.gov Such models are crucial for guiding the design of new compounds with desired activity profiles.
Ligand-Based and Structure-Based Drug Design Principles
The creation of this compound is a clear example of applying both ligand-based and structure-based drug design principles. These strategies are central to modern medicinal chemistry for developing new drugs with improved properties. nih.gov
Ligand-based drug design is employed when the 3D structure of the target is unknown, and it relies on the knowledge of molecules (ligands) that are known to interact with the target. researchgate.net The principle is that molecules with similar structures often have similar biological properties. The development of etomidate analogs was guided by the known SAR of etomidate itself. The initial hypothesis was that the hypnotic and steroidogenic effects were mediated by different protein targets with distinct SARs, which suggested that these two effects could be separated. nih.gov This is a classic ligand-based approach, where the structure of the lead compound (etomidate) is systematically modified to optimize its activity profile.
Structure-based drug design (SBDD) relies on the known 3D structure of the biological target. nih.gov Although the crystal structure of 11β-hydroxylase was not available when design strategies began, homology models were constructed based on other known cytochrome P450 enzymes. nih.gov These models provided crucial insights, such as the hypothesis that a coordination bond between etomidate's imidazole nitrogen and the enzyme's heme iron was critical for high-affinity binding and inhibition. nih.gov This structural insight led to the design of carboetomidate, where this nitrogen was replaced, successfully reducing adrenocortical inhibition. jvsmedicscorner.com Conversely, for this compound, the goal was to retain this interaction while using steric hindrance to block binding at a different target, the GABAA receptor. The design of this compound, therefore, represents a sophisticated pharmacodynamic strategy to alter the molecular structure to reduce binding affinity to an "off-target" (the GABAA receptor) responsible for side effects, while retaining high affinity for the desired therapeutic target (11β-hydroxylase). nih.gov
Preclinical Pharmacological Characterization in in Vitro and Ex Vivo Models
Cellular Assays for Steroidogenesis Inhibition
Research into etomidate (B1671615) analogs often utilizes adrenocortical carcinoma cell lines, such as H295R cells, to assess their inhibitory potency on steroid synthesis. google.comresearchgate.net For dimethoxy-etomidate, studies have focused on its direct effects on the enzymes within the adrenocortical steroid biosynthetic pathway. nih.gov The primary mechanism identified is the potent, dose-dependent suppression of adrenocortical steroid synthesis. nih.govnih.gov This inhibitory action is primarily targeted at the 11β-hydroxylase enzyme. nih.gov
The investigation into this compound's effect on steroid hormone biosynthesis reveals a specific pattern of enzyme inhibition. nih.gov The compound is identified as a potent inhibitor of 11β-hydroxylase, which is the enzyme responsible for converting 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone (B1669441). nih.govfpnotebook.com This is considered the most sensitive target for this compound in the steroidogenesis pathway. nih.gov
At higher concentrations, this compound also demonstrates a lower-potency inhibitory effect on 21-hydroxylase. nih.gov This enzyme is responsible for converting progesterone (B1679170) to 11-deoxycorticosterone and 17α-hydroxyprogesterone to 11-deoxycortisol. fpnotebook.com The inhibition of these key enzymes leads to a significant reduction in the synthesis of corticosterone. nih.gov Studies measuring steroid precursors showed that at lower doses, levels of 11-deoxycorticosterone, pregnenolone, and progesterone were unaffected, further pinpointing 11β-hydroxylase as the primary target. nih.gov However, at high doses, a reduction in 11-deoxycorticosterone was observed, consistent with the secondary inhibition of 21-hydroxylase. nih.gov
| Enzyme Target | Potency | Effect on Steroid Pathway | Source |
|---|---|---|---|
| 11β-Hydroxylase | High | Primary and most sensitive target; blocks the final step in corticosterone synthesis. | nih.gov |
| 21-Hydroxylase | Low | Inhibited at higher concentrations, leading to reduced synthesis of 11-deoxycorticosterone. | nih.gov |
Adrenocortical Cell Line Studies
Receptor Binding Assays Using Radiolabeled Ligands
To investigate the binding characteristics of this compound to its adrenocortical target, displacement studies were conducted using [³H]etomidate as a radiolabeled ligand in rat adrenal homogenates. nih.govnih.gov Both etomidate and this compound were shown to displace [³H]etomidate from these membrane preparations in a concentration-dependent manner. nih.gov At a concentration of 100 µM, both compounds displaced nearly all (≥95%) of the bound [³H]etomidate, suggesting they compete for the same high-affinity sites. nih.gov The binding of [³H]etomidate to these sites is believed to reflect its interaction with 11β-hydroxylase. nih.gov
While both drugs displaced the radioligand, their concentration-dependence profiles were different. nih.gov The displacement curve for etomidate was monophasic, consistent with binding to a single class of high-affinity sites. nih.govnih.gov In stark contrast, the displacement by this compound was biphasic, a finding that was statistically confirmed and indicates the presence of two distinct binding sites with significantly different affinities. nih.gov
One site demonstrated a high affinity for this compound, with an IC₅₀ value similar to that of etomidate. nih.gov The second site showed a much lower affinity, with an IC₅₀ value approximately three orders of magnitude higher. nih.gov The high-affinity site accounted for about 54% of the total binding sites. nih.gov
| Compound | Binding Profile | Binding Site | IC₅₀ (nM) | Proportion of Sites | Source |
|---|---|---|---|---|---|
| Etomidate | Monophasic | Single Site | 22 ± 5 | 100% | nih.gov |
| This compound | Biphasic | High-Affinity Site | 8.2 ± 2.0 | 54% ± 3% | nih.govnih.gov |
| Low-Affinity Site | 3970 ± 1530 | 46% ± 3% |
Saturation and Displacement Binding Kinetics in Membrane Preparations
In Vitro Electrophysiological Investigations on Isolated Receptors
The central nervous system effects of etomidate, such as sedation, are mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govnih.gov To compare the activity of this compound at this receptor, in vitro electrophysiological studies were performed on oocyte-expressed human α₁β₃γ₂L GABA-A receptors. nih.gov
These experiments measured the ability of each compound to enhance currents evoked by GABA. nih.govnih.gov Etomidate proved to be a potent and highly efficacious positive modulator of the GABA-A receptor. nih.gov Conversely, while this compound did enhance GABA-evoked currents in a concentration-dependent manner, its action was significantly less potent and efficacious. nih.govnih.gov The half-maximal potentiating concentration (EC₅₀) for this compound was over 190 times higher than that of etomidate, and its maximum effect was only a fraction of that produced by etomidate. nih.govnih.gov This minimal activity at the GABA-A receptor explains its lack of significant sedative-hypnotic properties. nih.govnih.gov
| Compound | EC₅₀ (µM) | Maximum Peak Current (% of 1 mM GABA) | Source |
|---|---|---|---|
| Etomidate | 1.1 ± 0.2 | 103% ± 3% | nih.gov |
| This compound | 210 ± 140 | 11% ± 1% | nih.govnih.gov |
Ex Vivo Tissue Culture Experiments on Hormone Secretion
Ex vivo tissue culture models are indispensable for characterizing the direct effects of pharmacological compounds on hormone secretion, independent of systemic physiological influences. The human adrenocortical carcinoma cell line, H295R, is a widely utilized and well-validated in vitro model for assessing steroidogenesis. researchgate.netgoogle.com These cells are considered a suitable model because they express the majority of key enzymes essential for the adrenal steroidogenic pathway, including those required for the synthesis of glucocorticoids, mineralocorticoids, and adrenal androgens. researchgate.netdiva-portal.orgeuropa.eu The H295R cell line allows for the direct measurement of secreted hormones into the culture medium, providing a clear method to quantify the inhibitory or stimulatory effects of test compounds. europa.eunih.gov
Studies on etomidate, the parent compound of this compound, have established its potent inhibitory effect on cortisol synthesis in H295R cells, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range, approximately 1.0 to 1.3 nM. nih.govgoogle.comgoogleapis.com This potent inhibition is primarily attributed to the high-affinity binding of etomidate to the heme iron of 11β-hydroxylase (CYP11B1), a critical enzyme in the cortisol and corticosterone synthesis pathways. nih.gov
While specific IC50 values for this compound in H295R cells are not as widely published, research on its mechanism of action demonstrates that, like etomidate, it potently suppresses adrenocortical steroid synthesis by inhibiting 11β-hydroxylase. nih.gov The inhibitory effects of this compound on hormone secretion have been quantified in detail through in vivo studies in rats, which serve to illustrate the compound's direct action on the adrenal cortex. These studies show a significant reduction in major adrenal hormones following the administration of this compound.
In a study comparing the effects of a 2-hour infusion of etomidate and this compound in rats, both compounds significantly reduced plasma corticosterone and aldosterone (B195564) concentrations compared to a vehicle control group. Etomidate reduced corticosterone by 92% and aldosterone by 96%. This compound produced a similar potent inhibition, reducing corticosterone by 84% and aldosterone by 94%.
This table presents in vivo data from rat studies which are indicative of the direct inhibitory effects on adrenal hormone secretion that are studied in ex vivo models.
Furthermore, binding assays using rat adrenocortical membranes provide insight into the interaction of these compounds with their molecular target. In these assays, this compound inhibited the binding of [3H]etomidate in a biphasic manner, suggesting two binding sites with different affinities, with IC50 values of 8.2 nM and 3970 nM. nih.govresearchgate.net In contrast, etomidate showed monophasic inhibition with an IC50 of 22 nM. nih.gov This demonstrates that while both compounds target the same enzymatic pathway, their binding characteristics differ.
This table shows the comparative binding affinities to rat adrenocortical membranes.
These findings from ex vivo and related studies confirm that this compound is a potent inhibitor of adrenocortical hormone secretion, acting through the inhibition of 11β-hydroxylase, a mechanism it shares with etomidate.
In Vivo Pharmacological Characterization in Animal Models
Evaluation of Steroidogenesis Suppression in Rodent Models
Studies in rodent models have confirmed that dimethoxy-etomidate retains the potent ability of etomidate (B1671615) to suppress the synthesis of adrenocortical steroids. nih.govnih.gov This activity is primarily achieved through the inhibition of the enzyme 11β-hydroxylase, a key component in the steroid synthesis pathway. nih.govnih.govresearchgate.net
Assessment of Corticosterone (B1669441) and Other Steroid LevelsIn vivo research in Sprague-Dawley rats demonstrates that this compound potently and in a dose-dependent manner suppresses ACTH-stimulated plasma corticosterone concentrations.nih.govnih.govStudies have shown that this compound can reduce these levels by as much as 84%.researchgate.netd-nb.infoFor instance, one study noted a 63% reduction in ACTH-stimulated plasma corticosterone concentration from a control value of 152 ± 35 ng/ml to 56 ± 13 ng/ml following a 0.3 mg/kg intravenous dose of this compound, a dose at which etomidate showed no significant effect.nih.gov
The inhibitory profile of this compound extends to other steroids. Following a 2-hour infusion, it significantly reduced plasma aldosterone (B195564) concentrations by 94%. d-nb.info However, at lower doses (e.g., 0.3 mg/kg i.v.), it did not significantly alter the ACTH-stimulated plasma concentrations of 11-deoxycorticosterone, pregnenolone, or progesterone (B1679170). nih.gov At much higher doses, a reduction in plasma 11-deoxycorticosterone levels has been observed, suggesting a weak inhibitory effect on 21α-hydroxylase. nih.gov Unlike some other etomidate analogs, this compound did not significantly affect plasma levels of androstenedione, dihydrotestosterone, or dehydroepiandrosterone. d-nb.info
| Compound | Steroid | Effect | Reduction (%) | Source |
|---|---|---|---|---|
| This compound | Corticosterone | Significant Reduction | 84% | researchgate.netd-nb.info |
| Etomidate | Corticosterone | Significant Reduction | 92% | researchgate.netd-nb.info |
| This compound | Aldosterone | Significant Reduction | 94% | d-nb.info |
| Etomidate | Aldosterone | Significant Reduction | 96% | d-nb.info |
Assessment of Central Nervous System Activities in Animal Models
A primary focus of developing etomidate analogs like this compound is the separation of adrenocortical inhibition from central nervous system (CNS) activity. nih.gov Animal models have been essential in confirming the significantly attenuated CNS effects of this compound compared to etomidate. nih.gov
Analysis of Sedative-Hypnotic Activity EquivalenceThe sedative-hypnotic properties of this compound have been evaluated in rats using the loss of righting reflexes (LoRR) as a key endpoint.nih.govd-nb.infoThese studies reveal a dramatic reduction in sedative-hypnotic potency for this compound when compared to etomidate.nih.govnih.govThe dose required to produce LoRR in 50% of subjects (ED₅₀) for this compound was found to be 72 ± 13 mg/kg.nih.govThis is approximately two orders of magnitude higher than the ED₅₀ for etomidate, which was 0.77 ± 0.17 mg/kg.nih.govIn experiments using 2-hour infusions, all rats receiving etomidate experienced LoRR that lasted for hours, whereas no rat that received a this compound infusion exhibited LoRR.d-nb.info
| Compound | ED₅₀ (mg/kg) | Source |
|---|---|---|
| This compound | 72 ± 13 | nih.gov |
| Etomidate | 0.77 ± 0.17 | nih.gov |
Comparative Pharmacological Profiling with Etomidate in Animal Studies
The comparative pharmacological profile of this compound and etomidate in animal models highlights a successful dissociation of desired steroidogenesis inhibition from undesired CNS effects. While both compounds are potent inhibitors of adrenocortical steroid synthesis, primarily targeting 11β-hydroxylase, their effects on the central nervous system are markedly different. nih.govnih.gov this compound is essentially devoid of the sedative-hypnotic activity and myoclonus associated with etomidate at doses that effectively suppress steroid production. nih.govnih.govnih.gov This provides proof-of-concept for the design of etomidate analogs that can selectively target the adrenal cortex without inducing significant central nervous system depression. nih.govresearchgate.net
| Pharmacological Effect | This compound | Etomidate | Source |
|---|---|---|---|
| Corticosterone Suppression | Potent | Potent | nih.govresearchgate.netd-nb.info |
| Sedative-Hypnotic Activity (LoRR) | Negligible / Very Low Potency | Potent | nih.govnih.govd-nb.info |
| Myoclonic Activity | Absent | Present | nih.govnih.govnih.gov |
Metabolic Pathways Research and Biotransformation
In Vitro Metabolic Stability Studies in Tissue Fractions
In vitro studies using tissue fractions are fundamental to predicting a compound's metabolic clearance in the body. These assays typically involve incubating the compound with liver microsomes or plasma to determine its stability.
Hepatic Microsomal Stability
No specific data on the in vitro half-life or intrinsic clearance of dimethoxy-etomidate in human or animal hepatic microsomes is available in the reviewed scientific literature. Such studies are crucial for understanding the role of hepatic enzymes, particularly cytochrome P450s, in the first-pass metabolism of a drug. For comparison, other etomidate (B1671615) analogs, such as MOC-etomidate, have been shown to be rapidly metabolized in human liver S9 fractions, with a half-life of approximately 4.4 minutes, in stark contrast to etomidate, which shows minimal metabolism in the same system over 40 minutes. researchgate.netnih.gov
Plasma Esterase Activity Profiling
The stability of a compound in plasma is critical, especially for ester-containing molecules. Research on etomidate has shown species-specific differences in plasma esterase activity, with marked hydrolysis in rats but not in humans. researchgate.net However, no studies specifically profiling the activity of plasma esterases on this compound have been found in the public domain.
Identification of Metabolites through Spectroscopic Techniques
The identification of metabolites is key to understanding a compound's biotransformation pathways. This is typically achieved using advanced spectroscopic techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. There are currently no published studies that report the identification or structural elucidation of any metabolites of this compound. For its parent compound, etomidate, the primary metabolite is well-established as etomidate acid, formed through hydrolysis. researchgate.net
Characterization of Metabolic Enzymes Involved
While the interaction of this compound with the cytochrome P450 enzyme 11β-hydroxylase is well-documented as the mechanism for its therapeutic effect of inhibiting steroidogenesis, the specific enzymes responsible for the metabolism and clearance of this compound have not been identified. nih.gov It is plausible that, similar to etomidate, esterases play a significant role due to the presence of an ester group in its structure. However, without experimental data, this remains speculative. At high concentrations, this compound has also been shown to have a lower-potency inhibitory action on 21-hydroxylase, another cytochrome P450 enzyme. nih.gov
Advanced Analytical Methodologies for Research Applications
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Quantification
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as the gold standard for the quantification of etomidate (B1671615) and its analogs due to its superior sensitivity and specificity. researchgate.netnih.gov This technique allows for the detection of trace amounts of the target analyte in complex matrices. The methodology involves separating the compound from other matrix components using HPLC, followed by ionization and detection by a mass spectrometer.
For the analysis of etomidate-like compounds, researchers typically employ a C18 column for chromatographic separation. frontiersin.orgnih.govfrontiersin.org Gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol) is common. frontiersin.orgiwaponline.comthermofisher.com Detection is achieved using an electrospray ionization (ESI) source operating in positive ion mode, with multiple reaction monitoring (MRM) to enhance selectivity and quantitative accuracy. frontiersin.orgresearchgate.net In the MRM mode, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For instance, in the analysis of a related analog, ET-26, the m/z transition of 275.6→170.9 was used for quantification. nih.gov
While a specific method for dimethoxy-etomidate is not detailed in the available literature, the parameters used for other etomidate analogs serve as a strong foundation. A study on the analog ET-26-HCl utilized an AB SCIEX API 4000 mass spectrometer with a Phenomenex Luna C18 column. frontiersin.org The mobile phase was a mixture of a salt solution in ultrapure water and methanol. frontiersin.org Such methods demonstrate excellent linearity over a defined concentration range, for example, 10.0–4,000 ng/mL for ET-26. frontiersin.org
Table 1: Example HPLC-MS/MS Parameters for Etomidate Analog Analysis This table is based on methods developed for etomidate and its analogs, which are applicable for the analysis of this compound.
| Parameter | Value/Description | Source(s) |
|---|---|---|
| HPLC System | Acquity™ UPLC I-CLASS PLUS system | iwaponline.com |
| Mass Spectrometer | AB SCIEX API 4000; Agilent 6460 triple quadrupole | frontiersin.orgfrontiersin.org |
| Column | Phenomenex Luna C18 (2.0 mm ID × 50 mm); Restek Raptor Biphenyl (100 × 2.1 mm, 1.8 µm) | frontiersin.orgiwaponline.com |
| Column Temperature | 30 °C - 40 °C | frontiersin.orgthermofisher.commdpi.com |
| Mobile Phase A | 0.1% formic acid in water or 5 mmol/L ammonium acetate (B1210297) with 0.01% formic acid | iwaponline.comthermofisher.com |
| Mobile Phase B | Acetonitrile or Methanol | iwaponline.comthermofisher.com |
| Flow Rate | 0.3 - 1.0 mL/min | frontiersin.orgiwaponline.comgoogle.com |
| Elution Type | Gradient | frontiersin.orgiwaponline.com |
| Ionization Mode | Positive Ion Electrospray (ESI+) | frontiersin.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | frontiersin.org |
Chromatographic Separation and Detection Techniques
Effective chromatographic separation is critical to resolve the analyte of interest from endogenous matrix components and other structurally related compounds, such as metabolites. For etomidate and its analogs, reversed-phase chromatography is the most common approach. mdpi.com
Several types of columns have been successfully used. While standard C18 columns are widely applicable researchgate.net, studies have explored other stationary phases to optimize separation. For example, in the analysis of etomidate and its primary metabolite, etomidate acid, a porous graphitic carbon column (Hypercarb) provided the best separation and detection for the more polar etomidate acid. mdpi.comresearchgate.net Other columns tested include multi-mode C18 and silica-based polar end-capped C18 columns. researchgate.net The total run time for these separations is typically short, often under 10 minutes, allowing for high-throughput analysis. nih.govnih.govresearchgate.net
Detection is predominantly achieved via tandem mass spectrometry (MS/MS), which offers unparalleled selectivity. nih.gov However, HPLC with UV detection can also be used, though it is less sensitive and specific. For etomidate-related substances, a detection wavelength of 235 nm or 242 nm has been reported. google.comresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is another viable technique, particularly for volatile analogs or after derivatization. mdpi.comresearchgate.net GC-MS methods have been validated for etomidate and its analogs in various samples, demonstrating good linearity and low limits of detection. mdpi.com
Table 2: Chromatographic Columns for Separation of Etomidate and Related Compounds This table illustrates various column types used for separating etomidate and its metabolites, which can guide column selection for this compound analysis.
| Column Type | Example | Application Note | Source(s) |
|---|---|---|---|
| Standard C18 | X-bridge C18, 50 × 2.1 mm, 3.5 µm | General purpose separation of etomidate and analogs. | researchgate.net |
| Porous Graphitic Carbon | Hypercarb, 50 × 2.1 mm, 5.0 µm | Provided best separation and detection for etomidate acid. | mdpi.comresearchgate.net |
| Multi-mode C18 | Scherzo SM-C18, 30 × 2.0 mm, 3.0 µm | Alternative stationary phase for separating etomidate and its metabolite. | researchgate.net |
| Polar End-capped C18 | Hypurity Aquastar, 50 × 2.1 mm, 5.0 µm | Used for separating polar analytes. | researchgate.net |
| Chiral Column | CHIRALPAK AD-H | Separation of (R)-etomidate and (S)-etomidate enantiomers. | researchgate.net |
Bioanalytical Method Validation for Research Matrices (e.g., Plasma, Tissue Homogenates)
To ensure the reliability of research data, any bioanalytical method must be rigorously validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH). nih.govpmda.go.jpich.org Validation demonstrates that the analytical method is suitable for its intended purpose. This process is crucial when analyzing compounds like this compound in complex biological matrices such as plasma, urine, hair, or tissue homogenates. nih.govresearchgate.netresearchgate.net
A full validation study includes the assessment of several key parameters:
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. pmda.go.jp
Linearity and Calibration Curve: The method should demonstrate linearity across a specific concentration range. Calibration curves are generated with a minimum of six non-zero standards. ich.org For etomidate and its analogs, correlation coefficients (r²) are typically greater than 0.99. nih.govmdpi.com
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. For etomidate analogs, intra- and inter-day accuracy values are generally within ±15% (±20% at the LLOQ), and precision (expressed as coefficient of variation, %CV) is less than 15%. mdpi.commdpi.com
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. pmda.go.jp For etomidate in urine, an LLOQ of 0.4 ng/mL has been achieved. mdpi.com For an analog in plasma, the LLOQ was 21.76 ng/mL. nih.gov
Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte, which can cause ion suppression or enhancement. pmda.go.jp This is assessed by comparing the response of the analyte in a post-extraction spiked sample to that of a pure solution. mdpi.com
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. nih.gov
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, bench-top stability, and long-term storage. nih.govpmda.go.jp
Table 3: Bioanalytical Method Validation Data for Etomidate and Analogs in Biological Matrices This table presents typical validation results from studies on etomidate and its analogs, providing a benchmark for methods to be developed for this compound.
| Parameter | Matrix | Analyte(s) | Finding | Source(s) |
|---|---|---|---|---|
| Linearity (r²) | Urine, Liver, Kidney | Etomidate, Etomidate Acid | > 0.9957 | nih.gov |
| LLOQ | Urine | Etomidate / Etomidate Acid | 0.4 ng/mL / 1.0 ng/mL | mdpi.com |
| LLOQ | Liver/Kidney | Etomidate / Etomidate Acid | 0.5 ng/g / 1.0 ng/g | nih.gov |
| Accuracy (% Bias) | E-Liquid | Etomidate & Analogs | -16.1% to 13.6% | mdpi.com |
| Precision (% CV) | Urine | Etomidate & Etomidate Acid | Intra-day: < 10.2%, Inter-day: < 8.4% | mdpi.com |
| Matrix Effect | Hair | Etomidate & Analogs | 0.8% to 19.6% | nih.gov |
| Recovery | Liver/Kidney | Etomidate / Etomidate Acid | 86.90% to 101.43% | researchgate.net |
Isotope Dilution Mass Spectrometry for High-Precision Measurement
Isotope dilution mass spectrometry is a powerful technique used to achieve the highest level of precision and accuracy in quantitative analysis. This method involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing deuterium, ¹³C, or ¹⁵N) to the sample as an internal standard before sample preparation and analysis. iwaponline.comresearchgate.netiu.edu
The key advantage of this approach is that the isotopically labeled internal standard behaves almost identically to the native analyte during extraction, chromatographic separation, and ionization. researchgate.net Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard equally. Therefore, by measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, these variations can be effectively corrected. This leads to a significant reduction in measurement uncertainty and compensates for matrix effects that might otherwise compromise accuracy. researchgate.net
In the context of this compound research, the synthesis of an isotopically labeled analog, such as this compound-d5, would be necessary. This standard would then be used in LC-MS/MS analyses of research samples. The use of etomidate-D5 has been reported as an internal standard for the analysis of etomidate and its metabolite, demonstrating the applicability of this technique within this class of compounds. iwaponline.com An isotopically labeled internal standard was also used to quantify etomidate and etomidate acid in wastewater, correcting for matrix effects and losses during sample processing. researchgate.net The application of isotope dilution mass spectrometry is therefore a critical component for definitive quantification in pharmacokinetic and toxicokinetic studies of this compound.
Theoretical and Conceptual Implications in Chemical Biology
Contributions to Understanding Anesthetic and Non-Anesthetic Pharmacology
The development of dimethoxy-etomidate has been instrumental in dissecting the distinct pharmacological actions of its parent compound, etomidate (B1671615). Etomidate is known for two primary effects: sedation/hypnosis, mediated by positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, and inhibition of adrenocortical steroid synthesis, primarily through the inhibition of the enzyme 11β-hydroxylase. nih.govnih.gov this compound, however, was specifically designed to retain the potent inhibitory effect on steroidogenesis while being nearly devoid of GABAA receptor modulatory activity. nih.govd-nb.info
This separation of activities provides a clear "proof of concept" for designing etomidate analogs that lack the central nervous system effects. nih.gov Research has shown that this compound minimally enhances GABA-evoked currents at GABAA receptors, even at high concentrations. nih.gov In animal models, its potency for inducing sedation (loss of righting reflexes) was two orders of magnitude lower than that of etomidate, and it did not cause myoclonus, a common side effect of etomidate. nih.govnih.gov
This stark difference in pharmacological effects, despite structural similarity, has significant theoretical implications. It underscores that the sedative and steroidogenesis-inhibiting actions of etomidate are mediated by distinct molecular targets. nih.gov The ability to chemically modify a molecule to selectively eliminate one major biological activity while preserving another provides a powerful model for understanding the structure-activity relationships that govern drug interactions with different protein targets.
Advancements in Targeted Enzyme Inhibition Design
This compound serves as a prime example of successful targeted enzyme inhibition design. The primary target for its steroidogenesis-inhibiting effect is 11β-hydroxylase, a critical enzyme in the synthesis of cortisol. nih.govresearchgate.net Studies have demonstrated that this compound potently and dose-dependently suppresses adrenocortical steroid synthesis by inhibiting this enzyme. nih.govnih.gov
Interestingly, binding studies have revealed nuances in its interaction with adrenal membranes compared to etomidate. While etomidate inhibits [3H]etomidate binding in a monophasic manner, this compound does so in a biphasic manner, suggesting the presence of two distinct binding sites with different affinities. nih.govnih.gov One site exhibits a high affinity for this compound, similar to etomidate's affinity, while the other has a much lower affinity. nih.gov
Table 1: Comparative Inhibitory Concentrations (IC50) against [3H]etomidate Binding in Rat Adrenocortical Membranes
| Compound | Binding Pattern | High-Affinity IC50 (nM) | Low-Affinity IC50 (nM) |
| Etomidate | Monophasic | 22 | N/A |
| This compound | Biphasic | 8.2 | 3970 |
| Data sourced from McGrath M, Ma C, Raines DE (2018). nih.gov |
This finding has advanced our understanding of designing targeted enzyme inhibitors. The biphasic binding of this compound suggests a more complex interaction with the target enzyme or its surrounding membrane environment than previously understood with etomidate. This insight can inform the design of future inhibitors with potentially greater specificity and varied kinetic profiles. Furthermore, at very high doses, this compound has been observed to weakly inhibit 21-hydroxylase, another enzyme in the steroid synthesis pathway. nih.gov This provides valuable information about the selectivity of such inhibitors and the potential for off-target effects at higher concentrations, a crucial consideration in drug design. researchgate.net
Insights into Receptor Allosteric Modulation Specificity
The study of this compound has provided significant insights into the specificity of allosteric modulation at GABAA receptors. Allosteric modulators, like etomidate, bind to a site on the receptor distinct from the agonist (GABA) binding site and alter the receptor's response. mdpi.com The fact that this compound has minimal effect on GABAA receptor function, while etomidate is a potent positive modulator, highlights the exquisite structural specificity required for this interaction. nih.govnih.gov
The binding site for etomidate on the GABAA receptor is located in the transmembrane domain, at the interface between the beta and alpha subunits. mdpi.comwikipedia.org The inability of this compound to potently modulate the receptor, despite its structural similarity to etomidate, suggests that the addition of the two methoxy (B1213986) groups on the phenyl ring sterically or electronically hinders its ability to bind effectively to this allosteric site or to induce the necessary conformational change for potentiation.
Research on etomidate analogs, including this compound, has helped to map the structural requirements for positive modulation at the GABAA receptor. These studies contribute to a deeper understanding of how small molecules can selectively modulate the function of complex ion channels. This knowledge is crucial for the development of new classes of drugs that can target specific receptor subtypes or produce more refined modulatory effects.
Future Directions in Chemical Probe Development for Biological Systems
This compound's distinct pharmacological profile makes it an excellent chemical probe for studying biological systems. A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a pathway. The key characteristic of a good chemical probe is high selectivity for its target.
Because this compound potently inhibits 11β-hydroxylase without significantly affecting GABAA receptors, it can be used to investigate the physiological and pathophysiological roles of adrenocortical steroid synthesis without the confounding sedative effects of etomidate. nih.gov This allows researchers to explore the downstream consequences of acute steroid suppression in various biological contexts with greater precision.
The development of this compound and other phenyl-ring substituted etomidate analogs with negligible GABAA receptor activity paves the way for a new generation of chemical probes. d-nb.info These tools can be used to further dissect the roles of specific steroidogenic enzymes in different tissues and disease states. Moreover, the principles learned from the design of this compound—selectively "designing out" an unwanted activity—can be applied to the development of probes for other multi-target drugs, enhancing the specificity and utility of chemical tools in biological research. nih.gov
Q & A
Q. What is the pharmacological mechanism of Dimethoxy-etomidate in adrenal steroidogenesis inhibition?
this compound selectively inhibits CYP11B1 (11β-hydroxylase), a key enzyme in cortisol synthesis, with dose-dependent efficacy. It exhibits weaker inhibition of CYP21A2 (21-hydroxylase), reducing interference with aldosterone production. Methodologically, enzyme inhibition is assessed via in vitro assays (e.g., recombinant CYP isoforms) and in vivo rodent models measuring cortisol and corticosterone levels pre- and post-administration .
Q. How does this compound compare to etomidate in preclinical studies?
Unlike etomidate, which non-selectively inhibits multiple steroidogenic enzymes, this compound’s methoxy substitutions enhance CYP11B1 specificity. Comparative studies use HPLC to quantify steroid intermediates (e.g., 11-deoxycortisol, androstenedione) in adrenal tissue or plasma. Dose-response curves and IC₅₀ values are critical for evaluating selectivity .
Advanced Research Questions
Q. What experimental models best capture the dose-dependent effects of this compound on steroidogenesis?
- In vivo models : Rodent studies with adrenal vein cannulation allow real-time measurement of cortisol and corticosterone under controlled dosing (e.g., 0.1–5 mg/kg IV).
- Ex vivo assays : Adrenal gland slices treated with graded this compound concentrations, followed by LC-MS/MS analysis of steroid intermediates.
- Statistical considerations : Nonlinear regression models (e.g., log-dose vs. enzyme activity) and ANOVA for inter-group comparisons .
Q. How should researchers address contradictory data on this compound’s impact on testosterone levels?
Contradictions may arise from interspecies variability (e.g., rat vs. human CYP isoforms) or methodological differences in hormone measurement (RIA vs. LC-MS/MS). Mitigation strategies include:
Q. What frameworks guide hypothesis formulation for this compound’s therapeutic potential in Cushing’s syndrome?
The PICO framework structures research questions:
- Population : Patients with ACTH-dependent Cushing’s disease.
- Intervention : this compound infusion.
- Comparison : Standard therapies (e.g., ketoconazole, metyrapone).
- Outcome : Normalization of urinary free cortisol (UFC). The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure clinical relevance and methodological rigor .
Q. How can systematic reviews optimize evidence synthesis for this compound’s safety profile?
- Search strategy : Use PubMed/MEDLINE with terms like “this compound AND (adrenal insufficiency OR CYP inhibition)” and filter for preclinical/clinical studies.
- Data extraction : Tabulate outcomes (e.g., adrenal function recovery time, hemodynamic stability) and assess bias via ROBINS-I tool.
- Meta-analysis : Pool data on adverse events (e.g., hypotension incidence) using random-effects models, accounting for heterogeneity in dosing protocols .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?
- Dose-response modeling : Four-parameter logistic curves to estimate ED₅₀ and efficacy plateaus.
- Time-series analysis : Mixed-effects models for longitudinal hormone data (e.g., cortisol levels over 24h post-dose).
- Error handling : Report 95% confidence intervals and use Grubbs’ test to exclude outliers in small-sample studies .
Q. How should researchers design studies to evaluate this compound’s long-term adrenal suppression?
- Chronic dosing models : Administer this compound for 7–14 days in rodents, with terminal ACTH stimulation tests to assess adrenal reserve.
- Biomarkers : Measure plasma ACTH, cortisol, and electrolytes (Na⁺, K⁺) to monitor HPA axis recovery.
- Ethical considerations : Include humane endpoints (e.g., weight loss >20%) and adhere to ARRIVE guidelines for in vivo reporting .
Data Management and Reproducibility
Q. What standards ensure FAIR (Findable, Accessible, Interoperable, Reusable) data publication for this compound studies?
- Metadata : Include experimental conditions (dose, vehicle, species/strain), raw instrument outputs (LC-MS chromatograms), and processing scripts (R/Python code).
- Repositories : Deposit datasets in Zenodo or Figshare with DOI assignment.
- Chemical identifiers : Use IUPAC names and PubChem CID (e.g., CID 12983034) for cross-referencing .
Q. How can researchers validate contradictory findings in this compound’s steroidogenic effects?
- Replication studies : Collaborate with independent labs using identical protocols (e.g., 1 mg/kg IV in Sprague-Dawley rats).
- Method transparency : Publish detailed SOPs for adrenal tissue processing and steroid extraction.
- Multivariate analysis : Apply PCA to identify latent variables (e.g., diurnal rhythm, stress) influencing hormone measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




